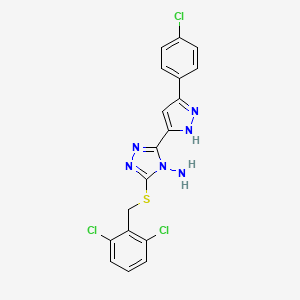
C18H13Cl3N6S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C18H13Cl3N6S is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C18H13Cl3N6S typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a chlorinated aromatic compound with a nitrogen-containing heterocycle, followed by the introduction of sulfur atoms through a thiolation reaction. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
化学反应分析
Types of Reactions
C18H13Cl3N6S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound.
科学研究应用
C18H13Cl3N6S: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which C18H13Cl3N6S exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Compounds similar to C18H13Cl3N6S include other chlorinated aromatic compounds and nitrogen-containing heterocycles with sulfur atoms. Examples include:
C18H13Cl3N6O: A similar compound with an oxygen atom instead of sulfur.
C18H13Cl3N6Se: A selenium-containing analog.
C18H13Cl3N6Te: A tellurium-containing analog.
Uniqueness
The uniqueness of This compound lies in its specific combination of chlorine, nitrogen, and sulfur atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where these properties are advantageous.
属性
分子式 |
C18H13Cl3N6S |
|---|---|
分子量 |
451.8 g/mol |
IUPAC 名称 |
3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H13Cl3N6S/c19-11-6-4-10(5-7-11)15-8-16(24-23-15)17-25-26-18(27(17)22)28-9-12-13(20)2-1-3-14(12)21/h1-8H,9,22H2,(H,23,24) |
InChI 键 |
ASQJIWVARCVFKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=CC(=NN3)C4=CC=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


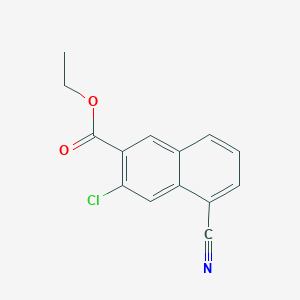
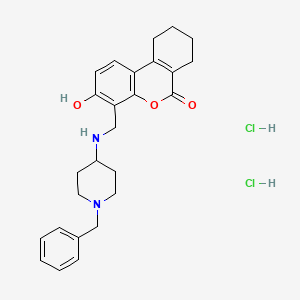
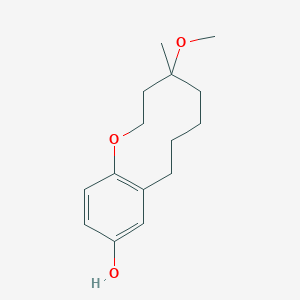

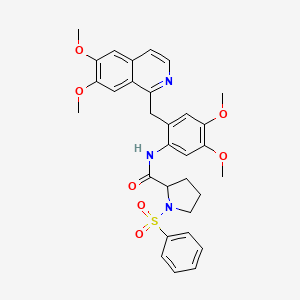
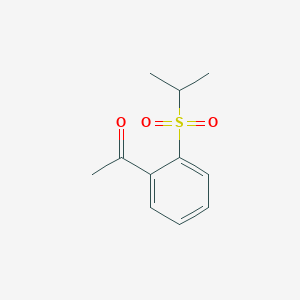
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester](/img/structure/B15173848.png)
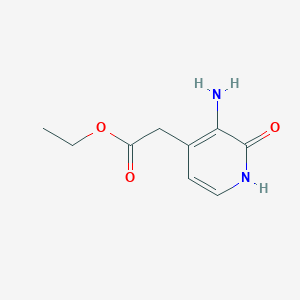
![2-Oxo-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B15173863.png)
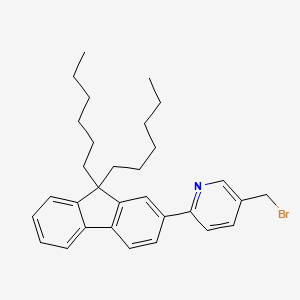
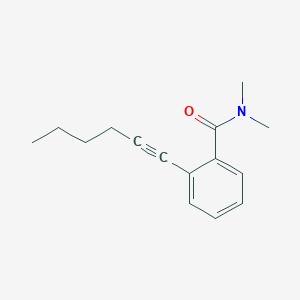
![(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B15173882.png)
![1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl-](/img/structure/B15173890.png)
![{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone](/img/structure/B15173892.png)
